molecular formula C9H11NO4 B13108090 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid

2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B13108090
M. Wt: 197.19 g/mol
InChI Key: RCBHUOSVUQWKEB-UHFFFAOYSA-N
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Description

2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can be achieved through multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods: the use of multicomponent reactions and environmentally benign reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions could be explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

This article provides a comprehensive overview of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-amino-6-hydroxy-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3,11H,4,10H2,1H3,(H,12,13)

InChI Key

RCBHUOSVUQWKEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC(=O)O)N

Origin of Product

United States

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